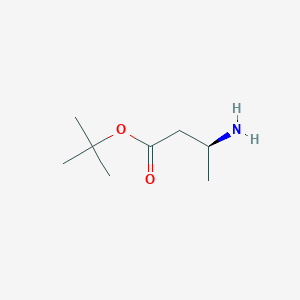

tert-butyl (3S)-3-aminobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3S)-3-aminobutanoate belongs to a class of organic compounds known for their significance in synthetic chemistry, particularly in the synthesis of amines and their derivatives. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which has emerged as a gold standard in stereoselective synthesis. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, essential in natural products and therapeutics (Philip et al., 2020).

Applications De Recherche Scientifique

Asymmetric Synthesis

Research has explored the asymmetric synthesis of amino acids using tert-butyl (3S)-3-aminobutanoate derivatives. For instance, the conjugate addition of homochiral lithium N-benzyl-N-alpha-methylbenzylamide to tert-butyl cinnamate or tert-butyl crotonate, followed by in situ amination, has been used to synthesize anti- and syn-diaminobutanoic acids with high diastereomeric excess (de) (Bunnage et al., 2003).

Enzymatic Reactions

The versatility of tert-butyl esters in enzymatic reactions has been demonstrated, particularly in the kinetic resolution and chemoselective deprotection catalyzed by lipases. This was shown in the acylation of β-amino esters and hydrolysis of β-amido esters, where Candida antarctica Lipase A exhibited exceptional ability to hydrolyse amides and bulky tert-butyl esters with high chemoselectivity (Mäenpää et al., 2016).

Polymer Science

Tert-butyl (3S)-3-aminobutanoate derivatives have been utilized in the synthesis of biocompatible polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from racemic-tert-butyl 3,4-epoxybutanoate and CO2, demonstrating potential in biodegradable polycarbonate production (Tsai et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group's modification in bioactive compounds, such as through the evaluation of tert-butyl isosteres, has been studied for its impact on physicochemical and pharmacokinetic properties. This research has led to insights into alternative substituents that may offer better property modulation for drug development (Westphal et al., 2015).

Materials Science

In materials science, tert-butyl (3S)-3-aminobutanoate derivatives have contributed to the synthesis of multifunctional dendrimers and other complex molecules. These compounds serve as building blocks for creating structures with potential applications in drug delivery, catalysis, and material engineering (Newkome et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3S)-3-aminobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-aminobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)